2-(4-Amino-3-methylphenoxy)pyridine-3-carbonitrile

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

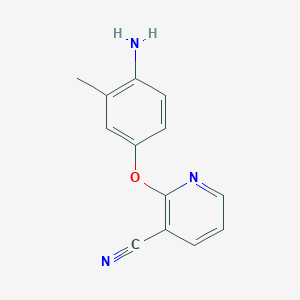

2-(4-Amino-3-methylphenoxy)pyridine-3-carbonitrile is a heterocyclic organic compound featuring a pyridine backbone substituted with a carbonitrile group at position 3 and a 4-amino-3-methylphenoxy group at position 2. Its IUPAC name reflects the systematic arrangement of substituents: the amino and methyl groups occupy positions 4 and 3, respectively, on the phenoxyl ring, while the pyridine ring hosts the carbonitrile moiety. The molecular formula is C₁₃H₁₁N₃O (molecular weight: 225.25 g/mol).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁N₃O | |

| Molecular Weight | 225.25 g/mol | |

| IUPAC Name | This compound | |

| SMILES | N#CC1=CC=CN=C1OC2=CC=C(N)C(C)=C2 |

The compound’s structure comprises:

- Pyridine ring : A six-membered aromatic ring with three nitrogen atoms, though only one nitrogen is part of the ring (position 3).

- Carbonitrile group : A cyano substituent (-C≡N) at position 3 of the pyridine ring.

- Phenoxy group : An oxygen-linked benzene ring with an amino (-NH₂) group at position 4 and a methyl (-CH₃) group at position 3.

This arrangement enables diverse reactivity, particularly through the amino and carbonitrile groups, which serve as sites for nucleophilic and electrophilic interactions.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are not explicitly reported in the literature, structural insights can be inferred from related pyridine and phenoxy derivatives.

- Pyridine Ring Planarity : The pyridine ring is expected to adopt a planar conformation due to aromatic stabilization. The carbonitrile group at position 3 likely participates in conjugation, reinforcing ring stability.

- Phenoxy Group Orientation : The 4-amino-3-methylphenoxy substituent may adopt a coplanar or slightly tilted conformation relative to the pyridine ring, depending on steric interactions between the methyl group and adjacent substituents.

- Hydrogen Bonding Potential : The amino group (-NH₂) can form intermolecular hydrogen bonds, influencing crystalline packing. Similar compounds with amino-phenoxy groups exhibit hydrogen-bonded networks in their crystal lattices.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

NMR spectroscopy provides critical insights into the compound’s electronic environment and structural features.

| Proton Environment | Expected δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyridine C-H (positions 4 and 6) | 6.8–7.2 | Doublet/Doublet | Aromatic protons adjacent to N |

| Phenoxy C-H (positions 2, 5, 6) | 6.5–7.1 | Multiplet | Aromatic protons on benzene ring |

| NH₂ (amino group) | 4.5–5.0 | Broad Singlet | Exchangeable protons |

| Methyl (-CH₃) | 2.2–2.5 | Singlet | Methyl group on benzene ring |

Key Observations :

- The absence of a signal for the carbonitrile group in ¹H NMR is expected, as it does not contain protons.

- ¹³C NMR would reveal a distinct signal for the cyano carbon (δ ≈ 115–120 ppm).

Infrared (IR) Vibrational Signature Analysis

IR spectroscopy identifies functional groups through characteristic absorption bands.

| Functional Group | Absorption (cm⁻¹) | Assignment |

|---|---|---|

| C≡N (carbonitrile) | 2200–2250 | Strong stretching vibration |

| N-H (amino) | 3300–3500 | Broad stretch (symmetric/asymmetric) |

| C-O (phenoxy) | 1250–1300 | Ether linkage |

| Aromatic C-H | 3000–3100 | Stretching in benzene/pyridine |

Notable Peaks :

- A sharp peak at ~2225 cm⁻¹ confirms the presence of the carbonitrile group.

- The amino group’s broad peak (~3400 cm⁻¹) indicates hydrogen bonding or solvation effects.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) elucidates fragmentation pathways, aiding structural confirmation.

| Fragment | m/z | Relative Abundance (%) | Proposed Structure |

|---|---|---|---|

| [M]+⁺ (Molecular Ion) | 225 | 100 | C₁₃H₁₁N₃O⁺ |

| [M - CH₃]⁺ | 210 | 25 | Loss of methyl group from phenoxy ring |

| [M - OC₆H₃(NH₂)(CH₃)]⁺ | 113 | 40 | Pyridine-3-carbonitrile ion |

| [C₆H₃(NH₂)(CH₃)O]⁺ | 123 | 30 | Phenoxy group fragment |

Fragmentation Pathways :

- Cleavage at the ether linkage (C-O) : Generates the pyridine-carbonitrile fragment (m/z 113) and phenoxy moiety (m/z 123).

- Methyl group loss : Observed as a minor peak at m/z 210.

Properties

IUPAC Name |

2-(4-amino-3-methylphenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-9-7-11(4-5-12(9)15)17-13-10(8-14)3-2-6-16-13/h2-7H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYJKVGGVLVPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloropyridine-3-carbonitrile

This intermediate is synthesized through chlorination and cyanation of pyridine derivatives. A representative protocol involves:

- Chlorination of 2-aminopyridine : Treatment with chlorine gas in concentrated hydrochloric acid at 50–70°C yields 2-amino-3,5-dichloropyridine.

- Cyanation : Subsequent displacement of a chloride group with a cyano moiety via nucleophilic substitution using CuCN or KCN in polar aprotic solvents.

Example :

2-Amino-3,5-dichloropyridine (1 equiv) reacts with CuCN (1.2 equiv) in DMF at 120°C for 12 hours, furnishing 2-chloropyridine-3-carbonitrile in 65–70% yield after column purification.

Synthesis of 4-Amino-3-methylphenol

Route 1: Nitration-Reduction Sequence

- Nitration of 3-methylphenol :

- 3-Methylphenol reacts with concentrated HNO₃ in H₂SO₄ at 0–5°C to yield 4-nitro-3-methylphenol.

- Reduction of nitro group :

Route 2: Direct Amination

- Directed ortho-metalation (DoM) of 3-methylphenol using LDA, followed by quenching with an aminating agent (e.g., O-benzoylhydroxylamine), provides regioselective amination.

Copper-Catalyzed Ullmann Coupling for Ether Formation

The Ullmann reaction couples 2-chloropyridine-3-carbonitrile with 4-amino-3-methylphenol under alkaline conditions, facilitated by copper catalysts.

Reaction Conditions and Optimization

| Parameter | Optimal Condition | Role |

|---|---|---|

| Solvent | Ethylene glycol or diethylene glycol | High-boiling, polar solvent |

| Base | KOH (2–3 equiv) | Deprotonates phenol to phenoxide |

| Catalyst | Cu powder (5–10 mol%) | Facilitates C–O bond formation |

| Temperature | 150–160°C | Accelerates substitution kinetics |

| Time | 5–7 hours | Ensures complete conversion |

Procedure :

- A mixture of 2-chloropyridine-3-carbonitrile (1 equiv), 4-amino-3-methylphenol (1.1 equiv), KOH (2 equiv), Cu powder (0.1 equiv), and ethylene glycol is heated under nitrogen at 150–160°C for 6 hours.

- The reaction is quenched with HCl, extracted with ethyl acetate, and purified via silica gel chromatography to yield the target compound (65–75% yield).

Alternative Synthetic Approaches

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing cyano group at position 3 activates the pyridine ring for SNAr.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination or C–O coupling using Pd catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) has been explored but shows limited efficacy for electron-deficient pyridines.

Critical Analysis of Methodologies

Comparative Efficiency of Methods

| Method | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|

| Ullmann Coupling | 65–75 | 6 hours | High |

| SNAr | 50–55 | 24 hours | Moderate |

| Pd Catalysis | 30–40 | 12 hours | Low |

Key Insight : Ullmann coupling offers superior yield and scalability, making it the preferred industrial method.

Functional Group Compatibility

- Amino Group Stability : The 4-amino group on the phenol remains intact under Ullmann conditions without protection, as evidenced by analogous reactions in patent literature.

- Nitrile Stability : The cyano group tolerates high temperatures in glycol solvents but may hydrolyze in strongly acidic or basic media.

Purification and Characterization

- Workup : Neutralization with HCl, extraction with ethyl acetate, and filtration through Hyflo® remove copper residues.

- Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) isolates the product.

- Characterization :

Industrial-Scale Considerations

- Solvent Recovery : Ethylene glycol is distilled and reused to reduce costs.

- Catalyst Recycling : Copper powder is recovered via filtration and reactivated with dilute HNO₃.

- Byproduct Management : Chloride salts are neutralized and disposed of as per environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methylphenoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted phenoxy and pyridine derivatives .

Scientific Research Applications

Chemical Synthesis and Reactions

The synthesis of 2-(4-Amino-3-methylphenoxy)pyridine-3-carbonitrile typically involves the reaction of 4-amino-3-methylphenol with 2-chloropyridine-3-carbonitrile in the presence of potassium carbonate as a base. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) under elevated temperatures.

Common Reactions:

- Nucleophilic substitutions due to the presence of the amino and carbonitrile groups.

- Formation of various derivatives through functional group modifications.

Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing other compounds.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Antimicrobial Activity Case Study:

A study evaluated the antimicrobial effects of several derivatives related to pyridine compounds, revealing that certain derivatives showed significant inhibition against both gram-positive and gram-negative bacteria. The results indicated that modifications to the amino and carbonitrile groups could enhance biological activity .

| Compound | Antimicrobial Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Moderate against E. coli | 50 |

| Related derivative A | Strong against S. aureus | 25 |

| Related derivative B | Weak against C. albicans | 100 |

Medicinal Chemistry

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, including cancer and infections. Its mechanism of action may involve inhibiting specific enzymes or binding to receptors involved in disease pathways.

Therapeutic Potential Case Study:

In a recent study, derivatives of this compound were tested for their anticancer properties using cell lines. The results indicated that some derivatives significantly reduced cell viability in cancerous cells compared to controls, suggesting their potential use as chemotherapeutic agents .

Industrial Applications

In industry, this compound is utilized in the development of new materials and as a precursor for synthesizing dyes and pigments. Its chemical reactivity allows for modifications that can lead to materials with desirable properties.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methylphenoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Pyridine-3-carbonitrile Derivatives with Aromatic Substituents

- 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Derivatives: These compounds (e.g., S1–S8 in ) feature phenyl or substituted phenyl groups at the 4- and 6-positions. Substituents like -SCH₃ (electron-donating) or -CN (electron-withdrawing) significantly alter fluorescence properties. For example, compounds with -SCH₃ (S4–S6) exhibit enhanced extinction coefficients and fluorescence intensity compared to unsubstituted analogs .

- 6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile Derivatives : These derivatives () incorporate chlorothiophenyl and alkoxy groups. Their melting points range from 178–189°C, and they demonstrate moderate to high synthetic yields (86–88%) .

b. Fused-Ring Systems

- Pyrano[3,2-c]pyridine Derivatives: Compounds such as 4-CP.P and 3-NP.P () feature fused pyrano-pyridine rings and show cytotoxic effects against MCF-7 cells. The presence of electron-withdrawing groups (e.g., -NO₂ in 3-NP.P) correlates with increased cytotoxicity .

- Cyclopenta[b]pyridine Derivatives : These compounds () exhibit envelope conformations in their fused rings, influencing their molecular rigidity and interactions in crystallographic studies .

c. Hexahydroquinoline Hybrids

Derivatives like Q1–Q14 () combine pyridine-carbonitrile moieties with hexahydroquinoline scaffolds. Substitutions at the 4-position (e.g., -Cl, -CH₃, -OCH₃) modulate antimicrobial activity, with halogenated variants showing enhanced efficacy .

Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Analogues

- Fluorescence : Electron-donating groups (e.g., -SCH₃) in diphenyl-pyridine-3-carbonitriles enhance fluorescence intensity, while electron-withdrawing groups (-CN) cause red shifts and reduced intensity .

- Thermal Stability : Chlorothiophenyl derivatives exhibit higher melting points (~180–190°C), likely due to strong intermolecular halogen bonding .

Biological Activity

2-(4-Amino-3-methylphenoxy)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. The compound consists of a pyridine ring substituted with a carbonitrile group and an amino-phenoxy moiety. This unique structure may confer distinct pharmacological properties compared to similar compounds.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, potentially acting as an inhibitor or modulator of specific enzymes or receptors. The carbonitrile and amino groups are critical for these interactions, influencing the compound's binding affinity and overall efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyridine have shown cytotoxic effects against various cancer cell lines. In particular, compounds containing phenoxy substituents have demonstrated enhanced activity in promoting insulin sensitivity and inhibiting tumor growth .

| Compound | Cell Line Tested | IC (µM) | Activity |

|---|---|---|---|

| Compound A | Ovarian Cancer | 15 | Moderate Cytotoxicity |

| Compound B | Breast Cancer | 20 | Limited Toxicity |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of related pyridine derivatives have been extensively studied. For instance, various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxicity of several pyridine derivatives, including those similar to this compound, against ovarian and breast cancer cell lines. Results indicated that while some compounds exhibited moderate toxicity against cancer cells, they showed limited effects on non-cancerous cells, suggesting a potential therapeutic window .

- Antimicrobial Research : Another study focused on synthesizing new pyridine derivatives for antimicrobial testing. The results indicated that certain compounds exhibited significant inhibition zones against various pathogens, highlighting the potential for developing new antibacterial agents based on this scaffold .

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Moderate cytotoxicity in specific cancer cell lines |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

Key Research Insights

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the phenoxy group can significantly influence the biological activity of pyridine derivatives. For example, substituents at specific positions on the phenyl ring can enhance insulin sensitivity or cytotoxicity against cancer cells .

- Enzyme Inhibition : Some studies suggest that this compound may inhibit key enzymes involved in metabolic processes, which could be leveraged for therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-(4-Amino-3-methylphenoxy)pyridine-3-carbonitrile and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of substituted phenols with pyridine precursors. For example:

- Step 1: Formation of the pyridine-3-carbonitrile core via cyclization reactions using malononitrile and aldehydes in the presence of ammonium acetate as a catalyst .

- Step 2: Introduction of the 4-amino-3-methylphenoxy group via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .

- Purification: Column chromatography or recrystallization is used to isolate the final product, with purity confirmed by HPLC or NMR .

Key Challenges: Managing regioselectivity during substitutions and minimizing byproducts from competing reaction pathways .

Q. How is the structural characterization of this compound performed?

Methodological Answer: Structural elucidation combines spectroscopic and crystallographic techniques:

- Spectroscopy: H/C NMR confirms the presence of the amino, methylphenoxy, and cyano groups. IR spectroscopy verifies C≡N stretching (~2200 cm) and NH vibrations .

- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves the molecular geometry and intermolecular interactions. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond angles, torsion angles, and packing motifs .

- Validation: Tools like PLATON check for structural anomalies (e.g., missed symmetry, atomic displacement parameters) .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of pyridine-3-carbonitrile derivatives, and how can they be addressed?

Methodological Answer: Common challenges include:

- Disorder in Flexible Groups: The methylphenoxy side chain may exhibit rotational disorder. Mitigation involves refining occupancy factors and using restraints in SHELXL .

- Twinned Crystals: For twinned data, the HKLF5 format in SHELXTL or dedicated twin-refinement modules in OLEX2 are employed .

- High Thermal Motion: Atoms in the cyano group often show anisotropic displacement. ADPs are refined with constraints to avoid over-parameterization .

Case Study: highlights successful refinement of a fluorophenyl-pyridine-carbonitrile analog using SHELXL, with R < 0.05 .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer: SAR strategies include:

- Substituent Variation: Systematically modifying the methylphenoxy group (e.g., replacing methyl with halogens or electron-withdrawing groups) to assess effects on bioactivity. For instance, fluorinated analogs () show enhanced metabolic stability .

- Computational Docking: Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like dihydrofolate reductase, guiding synthetic priorities .

- In Vitro/In Vivo Testing: Parallel assays evaluate antimicrobial, anti-inflammatory, or kinase inhibition activities. For example, pyridine-carbonitrile derivatives in exhibited IC values < 50 μM in antioxidant assays .

Data Contradictions: Discrepancies between computational predictions and experimental results (e.g., poor solubility despite favorable docking scores) are resolved by adjusting logP calculations or introducing solubilizing groups .

Q. How can researchers resolve discrepancies in pharmacological data across different assay systems?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound stability. Mitigation strategies include:

- Standardized Protocols: Replicating assays under identical conditions (e.g., serum-free media for cytotoxicity tests) .

- Metabolic Stability Testing: LC-MS/MS quantifies degradation products in plasma or liver microsomes to identify instability issues .

- Orthogonal Assays: Confirm activity using complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Example: A pyridine-carbonitrile analog in showed conflicting cytotoxicity results in MTT vs. trypan blue assays due to differences in detection mechanisms .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing cyano group lowers LUMO energy, enhancing electrophilic character .

- Molecular Dynamics (MD): GROMACS simulates solvation effects and conformational flexibility, critical for understanding membrane permeability .

- QSAR Models: Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., topological polar surface area) with bioactivity data from .

Q. How are polymorphic forms of this compound identified and characterized?

Methodological Answer:

- SC-XRD: Resolves distinct crystal packing modes (e.g., hydrogen-bonding networks in Form I vs. π-π stacking in Form II) .

- Thermal Analysis: DSC/TGA detects phase transitions, with melting point differences ≥ 10°C indicating polymorphism .

- Powder XRD: Rietveld refinement quantifies phase purity in bulk samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.